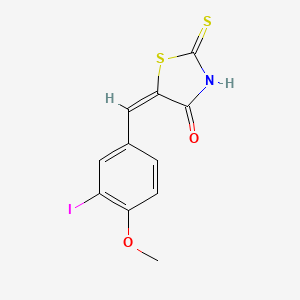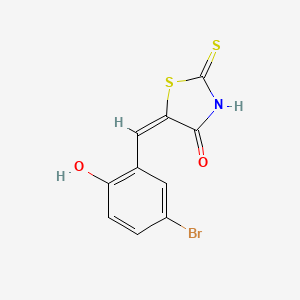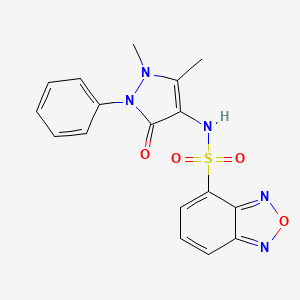![molecular formula C16H23NO5S2 B3485155 4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine](/img/structure/B3485155.png)
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine
Übersicht
Beschreibung
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine, also known as TEMPO, is an organic compound that has been extensively studied in scientific research. TEMPO is a stable and versatile free radical that has been used in various chemical reactions, synthesis methods, and biomedical applications.
Wirkmechanismus
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine acts as a radical scavenger, reacting with other radicals to form stable products. It can also act as an oxidizing agent, reacting with electron-rich substrates to form radical cations. This compound's mechanism of action has been extensively studied, and it has been found to be a highly efficient and selective radical scavenger.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and has been used in various biomedical applications. It has been found to protect against oxidative stress-induced damage in cells and tissues. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine's stability and versatility make it an ideal choice for chemical reactions and biomedical applications. Its low toxicity and high solubility in water make it easy to handle and use in laboratory experiments. However, this compound's reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine's unique properties make it a promising candidate for various future applications. Some potential future directions include its use as a spin label in EPR spectroscopy, as a catalyst in organic synthesis, and as an antioxidant in the treatment of various diseases. Further research is needed to fully explore this compound's potential in these areas.
In conclusion, this compound, or this compound, is a stable and versatile free radical that has been extensively studied in scientific research. It has been used in various chemical reactions, synthesis methods, and biomedical applications. This compound's unique properties make it a promising candidate for future applications in various fields, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine has been widely used in scientific research for its unique properties as a stable and versatile free radical. It has been used in various chemical reactions, including oxidation, reduction, and polymerization reactions. This compound has also been used as a catalyst in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5-phenyl-1,3-dithiane 1,1,3,3-tetraoxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c18-23(19)12-15(14-4-2-1-3-5-14)13-24(20,21)16(23)6-7-17-8-10-22-11-9-17/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHEPPNSYYXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2S(=O)(=O)CC(CS2(=O)=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3485073.png)



![5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3485113.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B3485136.png)

![ethyl 2-[(4-morpholinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3485152.png)
![5,5-dimethyl-2-[(4-nitrophenyl)thio]-3-oxo-1-cyclohexen-1-yl 4-fluorobenzoate](/img/structure/B3485160.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3485162.png)
![4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-7-chloroquinoline](/img/structure/B3485167.png)
![7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3485171.png)